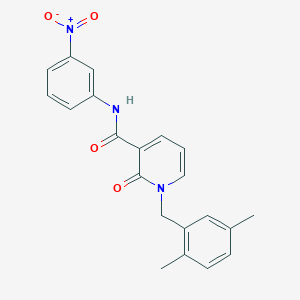![molecular formula C7H11N3O B2619159 (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile CAS No. 339011-94-8](/img/structure/B2619159.png)
(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(Dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile, commonly known as DMAMPN, is a synthetic organic compound that has been used in a variety of scientific research applications. DMAMPN is a colorless, water-soluble liquid that has a boiling point of 109°C and a melting point of -46°C. It is an important building block for organic synthesis and is used in the preparation of drugs, agrochemicals, and other specialty chemicals. DMAMPN has been found to be useful in a variety of laboratory experiments, as well as in a range of scientific research applications.
Applications De Recherche Scientifique
DMAMPN has been used in a variety of scientific research applications, including studies of the structure and function of proteins, the study of enzyme activity, and the study of drug metabolism. DMAMPN has been found to be useful in the preparation of drugs, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of peptides and amino acids, as well as in the synthesis of organic compounds. DMAMPN has been used in studies of the synthesis of both organic and inorganic compounds.
Mécanisme D'action
DMAMPN is believed to act as a proton donor, which can be used to facilitate the transfer of protons from one molecule to another. This proton transfer is believed to be essential for the synthesis of many organic compounds, as well as for the study of enzyme activity and drug metabolism. DMAMPN has also been found to be useful in the synthesis of peptides and amino acids, as well as in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAMPN are not yet fully understood. However, it has been found to be useful in the synthesis of peptides and amino acids, as well as in the synthesis of organic compounds. In addition, DMAMPN has been found to be useful in studies of the structure and function of proteins, the study of enzyme activity, and the study of drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMAMPN in laboratory experiments include its low cost, its availability, and its relatively mild reaction conditions. Furthermore, DMAMPN is a colorless, water-soluble liquid that has a boiling point of 109°C and a melting point of -46°C, making it an ideal compound for use in a variety of laboratory experiments. The main limitation of using DMAMPN in laboratory experiments is its relatively low reactivity, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research involving DMAMPN, including further studies of its biochemical and physiological effects, as well as further studies of its role in the synthesis of peptides and amino acids, and in the synthesis of organic compounds. Additionally, further research could be conducted on the use of DMAMPN in the study of enzyme activity and drug metabolism, as well as in the synthesis of agrochemicals and other specialty chemicals. Lastly, further research could also be conducted on the potential use of DMAMPN in the synthesis of new drugs and agrochemicals.
Méthodes De Synthèse
DMAMPN can be synthesized in a variety of ways, with the most common method being the reaction of dimethylamine and methoxyiminomethylprop-2-enenitrile. This reaction is typically carried out in an inert atmosphere at a temperature of between 0°C and 10°C. The reaction produces a colorless liquid that is soluble in water and has a boiling point of 109°C. The reaction is generally considered to be a mild and efficient method of synthesis, and is often used in the preparation of drugs, agrochemicals, and other specialty chemicals.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile involves the reaction of a primary amine with an aldehyde to form an imine, which is then reduced to the corresponding amine. The resulting amine is then reacted with a nitrile to form the final product.", "Starting Materials": [ "Dimethylamine", "Acetaldehyde", "Methoxyamine", "Acetonitrile" ], "Reaction": [ "Step 1: React dimethylamine with acetaldehyde to form the imine intermediate (2-dimethylaminoethylidene)acetaldehyde.", "Step 2: Reduce the imine intermediate with sodium borohydride to form the corresponding amine (2-dimethylaminoethyl)acetaldehyde.", "Step 3: React the amine intermediate with methoxyamine to form the imine intermediate (2-dimethylaminoethyl)-(methoxyimino)acetaldehyde.", "Step 4: Reduce the imine intermediate with sodium borohydride to form the corresponding amine (2-dimethylaminoethyl)-(methoxyamino)acetaldehyde.", "Step 5: React the amine intermediate with acetonitrile to form the final product (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile." ] } | |
| 339011-94-8 | |
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-(methoxyiminomethyl)prop-2-enenitrile |
InChI |
InChI=1S/C7H11N3O/c1-10(2)6-7(4-8)5-9-11-3/h5-6H,1-3H3 |
Clé InChI |
RLFUFOXUPLHIPU-UHFFFAOYSA-N |
SMILES |
CN(C)C=C(C=NOC)C#N |
SMILES canonique |
CN(C)C=C(C=NOC)C#N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2619081.png)
![4-methyl-2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)



![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2619087.png)




![1-(3,4-Dimethoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2619096.png)
![N'-[(6-fluoropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2619097.png)

